

High-Throughput Parallel Synthesis of N-Sulfonyl Azepane Libraries via Scavenger-Assisted Protocols

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Compound of Interest

Compound Name: 1-(2-Thienylsulfonyl)azepane

Cat. No.: B277043

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Abstract

The azepane (hexamethyleneimine) scaffold represents a "privileged structure" in medicinal chemistry, offering unique conformational flexibility distinct from its 5- and 6-membered counterparts (pyrrolidines and piperidines). N-sulfonylated azepanes have demonstrated significant potency against targets such as 11

-HSD1, Carbonic Anhydrase IX, and various cysteine proteases. However, the synthesis of 7-membered rings is kinetically challenging, and traditional purification methods (chromatography) create bottlenecks in High-Throughput Screening (HTS) library generation.

This Application Note details a streamlined solution-phase parallel synthesis protocol utilizing polymer-supported scavenger resins. This approach combines the favorable kinetics of solution-phase chemistry with the rapid work-up of solid-phase synthesis, delivering HTS-ready libraries (>90% purity) without column chromatography.

Strategic Synthetic Planning

The Azepane Advantage

Unlike rigid piperidines, the azepane ring adopts a twisted chair conformation, allowing functional groups to access unique vectors in the biological target's binding pocket. The introduction of an N-sulfonyl group serves two purposes:

- **Metabolic Stability:** Sulfonamides are generally more stable to hydrolysis and enzymatic degradation than amides.
- **Electronic Modulation:** The sulfonyl group acts as a hydrogen bond acceptor and rigidifies the ring, reducing the entropic cost of binding.

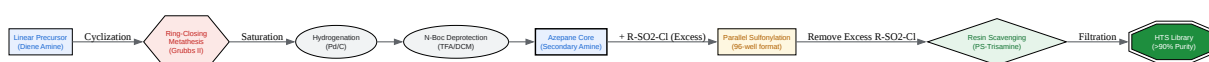
Route Selection: RCM vs. Ring Expansion

While ring expansion (e.g., Schmidt reaction) is classic, Ring-Closing Metathesis (RCM) is preferred for library generation because it allows the assembly of the 7-membered ring from diverse, easily accessible amino acid-derived dienes.

The "Scavenger-Assisted" Workflow

To meet HTS requirements, we employ a "chemoselective filtration" strategy.

- **Reaction:** Azepane Core + Excess Sulfonyl Chloride
Sulfonamide.
- **Base:** Solid-supported Diisopropylethylamine (PS-DIEA) acts as an acid scavenger.
- **Cleanup:** Solid-supported Trisamine (PS-Trisamine) scavenges excess electrophiles (sulfonyl chlorides).



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Figure 1: Workflow for the generation of N-sulfonyl azepane libraries using RCM and scavenger resin purification.

Experimental Protocols

Protocol A: Synthesis of the Azepane Core (Scale-Up)

Note: This step is performed in batch mode to generate the "scaffold" for the library.

Reagents:

- Diallylamine derivative (Precursor)
- Grubbs 2nd Generation Catalyst
- Dichloromethane (DCM), anhydrous
- TFA (Trifluoroacetic acid)

Procedure:

- Cyclization: Dissolve the diallylamine precursor (10 mmol) in anhydrous DCM (0.01 M concentration—high dilution is critical to favor intramolecular RCM over intermolecular polymerization).
- Catalysis: Add Grubbs II catalyst (2-5 mol%). Reflux under Nitrogen for 12–24 hours.
- Verification: Monitor by TLC or LCMS for disappearance of the diene.
- Hydrogenation (Optional): If a saturated azepane is required, pass the crude alkene through a Pd/C cartridge under H₂ (1 atm) or perform standard batch hydrogenation.
- Deprotection: Treat the N-protected intermediate (e.g., N-Boc) with 20% TFA/DCM for 2 hours.
- Free Basing: Concentrate in vacuo. Redissolve in DCM and wash with saturated NaHCO₃ to obtain the free secondary amine.
- Yield Check: Confirm structure via ¹H NMR (look for 7-membered ring protons at 1.5–1.8 ppm and 3.0–3.5 ppm).

Protocol B: Parallel Sulfonylation (Library Generation)

Note: This protocol is designed for a 96-well block format.

Reagents:

- Azepane Core (from Protocol A)
- Diverse Sulfonyl Chlorides (R-SO₂-Cl) - Select 80-90 commercially available variants.
- PS-DIEA: Polystyrene-supported Diisopropylethylamine (Base loading ~3.5 mmol/g).
- PS-Trisamine: Polystyrene-supported Tris(2-aminoethyl)amine (Scavenger loading ~4.0 mmol/g).
- Solvent: Anhydrous DCM or THF.

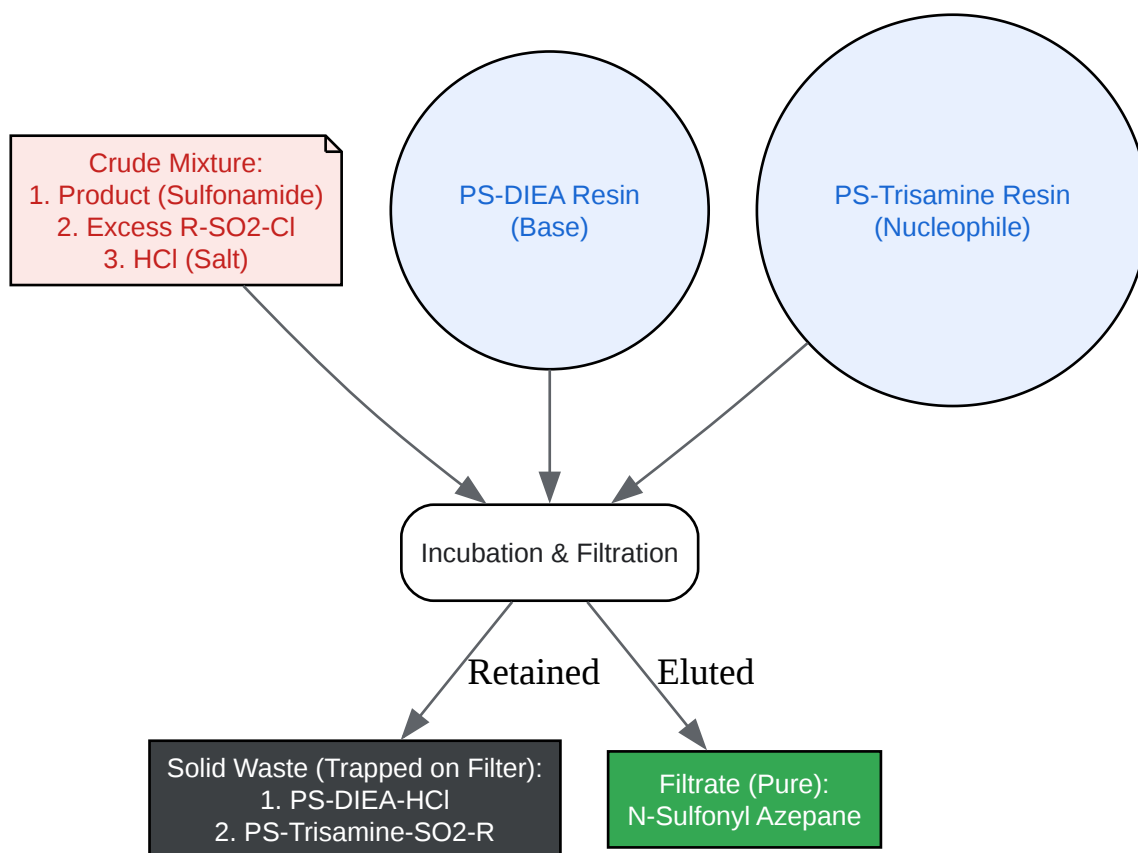
Step-by-Step Methodology:

Step	Action	Critical Technical Note
1. Preparation	Load PS-DIEA resin (2.0 equiv) into each well of a 96-well filter plate (25 μ m frit).	The resin acts as a base to neutralize HCl generated during sulfonylation.
2. Scaffold Addition	Add Azepane Core solution (0.1 mmol in 500 μ L DCM) to all wells.	Ensure the amine is fully dissolved.
3. Library Dispensing	Add unique Sulfonyl Chlorides (1.5 equiv) to individual wells.	Use 1.5 equiv excess to drive the reaction to completion, ensuring all Azepane is consumed.
4. Reaction	Seal plate and shake at room temperature for 12–16 hours.	Do not heat above 40°C to prevent sulfonamide degradation or resin leaching.
5. Scavenging	Add PS-Trisamine resin (2.0 equiv relative to excess sulfonyl chloride) to each well. Shake for 4 hours.	Mechanism: The primary amines on the resin react rapidly with the unreacted sulfonyl chloride, covalently binding it to the bead.
6. Filtration	Remove the seal. Place the filter plate over a receiving 96-well deep-well plate. Apply vacuum or centrifugation.	The product (in solution) passes through. The resins (PS-DIEA + HCl and PS-Trisamine-Sulfonyl) stay on the frit.
7. Finishing	Evaporate solvent (Genevac or SpeedVac). Resuspend in DMSO for storage.	Resulting purity is typically >90% due to the chemoselective removal of reactants.

Scavenging Mechanism & Logic

The success of this protocol relies on the "Catch-and-Release" principle. The diagram below illustrates how impurities are physically sequestered, leaving only the pure N-sulfonyl azepane

in the filtrate.



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Figure 2: Mechanism of purification using scavenger resins. The electrophilic impurity (sulfonyl chloride) is covalently captured by the amine resin.

Quality Control (QC) for HTS

Before submitting the library for biological screening, a subset (e.g., 10% of the plate) must be validated.

- LC-MS Analysis:
 - Column: C18 Reverse Phase (e.g., Waters XBridge).
 - Gradient: 5% to 95% Acetonitrile/Water (+0.1% Formic Acid).
 - Criteria: Purity > 90% (UV 254 nm). Mass confirmation

- Solubility Test:
 - Visual inspection of DMSO stocks (10 mM). Precipitation indicates potential false negatives in biochemical assays.
- Stability:
 - Re-analyze a random well after 48 hours in DMSO to ensure the sulfonamide bond is stable under storage conditions.

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